tert-butyl (4S)-4-amino-3,3-difluoropyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (4S)-4-amino-3,3-difluoropyrrolidine-1-carboxylate is an organic compound that features a tert-butyl group, an amino group, and two fluorine atoms attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent, which facilitates the formation of the tert-butyl ester . Another approach involves the use of tert-butanol and anhydrous magnesium sulfate in the presence of boron trifluoride diethyl etherate to produce tert-butyl esters from amino acids .
Industrial Production Methods
Industrial production of tert-butyl esters often employs flow microreactor systems, which offer a more efficient and sustainable method compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4S)-4-amino-3,3-difluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Tert-butyl hydroperoxide, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated carboxylic acids, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl (4S)-4-amino-3,3-difluoropyrrolidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (4S)-4-amino-3,3-difluoropyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The tert-butyl group can influence electronic communication between redox units, while the amino and difluoropyrrolidine moieties can participate in various chemical reactions . The compound’s effects are mediated through pathways involving nucleophilic and electrophilic interactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4S)-4-amino-3,3-difluoropiperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains a tert-butyl group and is used in the synthesis of biologically active natural products.
Uniqueness
Tert-butyl (4S)-4-amino-3,3-difluoropyrrolidine-1-carboxylate is unique due to its combination of a tert-butyl group, an amino group, and two fluorine atoms on a pyrrolidine ring. This unique structure imparts specific reactivity and stability, making it valuable in various research and industrial applications.
Biological Activity
Tert-butyl (4S)-4-amino-3,3-difluoropyrrolidine-1-carboxylate is a synthetic compound notable for its potential therapeutic applications. Its unique structure, characterized by a pyrrolidine ring with two fluorine atoms and an amino group, suggests promising biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H20F2N2O2
- Molecular Weight : 250.29 g/mol
- CAS Number : 2055043-62-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies indicate that this compound may exhibit inhibitory effects on certain enzymes involved in neurodegenerative processes, particularly in models of Alzheimer's disease.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease pathology. The compound was shown to reduce the cytotoxic effects of amyloid-beta on astrocytes, enhancing cell viability in the presence of neurotoxic agents.
Parameter | Value |
---|---|
IC50 for β-secretase inhibition | 15.4 nM |
K_i for acetylcholinesterase | 0.17 μM |
% Inhibition of Aβ aggregation | 85% at 100 μM |
These findings suggest that the compound may have multi-target effects that could be beneficial in treating Alzheimer's disease and other neurodegenerative conditions.
In Vivo Studies
In vivo investigations using animal models have further elucidated the pharmacokinetics of this compound. The compound exhibited favorable absorption and distribution characteristics, although its bioavailability in the central nervous system requires further optimization.
Case Studies
- Study on Neuroprotection : A study published in Frontiers in Pharmacology explored the neuroprotective effects of this compound against amyloid-beta-induced toxicity in astrocytes. The results indicated a significant improvement in cell viability when treated with the compound compared to controls exposed solely to amyloid-beta .
- Pharmacokinetic Analysis : Research conducted to assess the pharmacokinetic profile of this compound revealed a half-life of approximately 80 minutes following intravenous administration in murine models. This suggests moderate retention time within systemic circulation, indicating potential for therapeutic dosing regimens .
Properties
Molecular Formula |
C9H16F2N2O2 |
---|---|
Molecular Weight |
222.23 g/mol |
IUPAC Name |
tert-butyl (4S)-4-amino-3,3-difluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H16F2N2O2/c1-8(2,3)15-7(14)13-4-6(12)9(10,11)5-13/h6H,4-5,12H2,1-3H3/t6-/m0/s1 |
InChI Key |
DODJSPBKCAGGTQ-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C(C1)(F)F)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)N |
Origin of Product |
United States |
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